Dermaseptin III-like peptide
Description
Properties
bioactivity |
Antibacterial, Antifungal, Antiprotozoal |
|---|---|
sequence |
ALWKNMLKGIGKLAGKAALGAVK |
Origin of Product |
United States |
Scientific Research Applications
Antimicrobial Applications
Dermaseptin III-like peptides demonstrate significant antimicrobial activity against a variety of pathogens, including bacteria, fungi, and viruses.
Antibacterial Activity
Research has shown that Dermaseptins possess potent antibacterial properties against multi-drug resistant bacteria such as Acinetobacter baumannii. A study reported that synthesized derivatives of Dermaseptin exhibited minimum inhibitory concentrations (MICs) as low as 3.125 μg/mL against this pathogen .
| Peptide | MIC (μg/mL) | Target Pathogen |
|---|---|---|
| Dermaseptin S4 | 12.5 | Acinetobacter baumannii |
| D-dermaseptin S4 L7K | 1.1 | Acinetobacter baumannii |
Antifungal Activity
Dermaseptins also show efficacy against fungal infections. In vitro studies have demonstrated their ability to inhibit the growth of various fungi, making them potential candidates for developing antifungal therapies.
Anticancer Applications
The anticancer potential of Dermaseptin III-like peptide has been extensively researched, revealing promising results in inhibiting tumor cell proliferation.
Broad-Spectrum Anticancer Activity
Studies have confirmed that Dermaseptins exhibit broad-spectrum anticancer activity against various cell lines, including breast cancer (MCF-7), lung cancer (H157), and prostate cancer (PC-3) cells . The varying IC50 values indicate that different cell types respond differently to treatment.
Case Study 1: Antimicrobial Efficacy Against Acinetobacter baumannii
A recent study synthesized new derivatives of Dermaseptins and tested their antimicrobial efficacy against Acinetobacter baumannii. The results indicated that these derivatives had significantly improved potency compared to native peptides, suggesting their potential as therapeutic agents for treating infections caused by resistant strains .
Case Study 2: Anticancer Properties in Glioblastoma Cells
In another study focusing on glioblastoma cells, researchers demonstrated that Dermaseptin-PS1 could induce apoptosis through mitochondrial pathways at low concentrations (10^-6 M), highlighting its potential for targeted cancer therapy .
Comparison with Similar Compounds
Structural Features
| Parameter | Dermaseptin III-like | Dermaseptin S4 Derivatives | Surfactin-like Lipopeptides | Pleurocidin | Dermaseptin PD-3-7 |
|---|---|---|---|---|---|
| Length (residues) | 27–34 | 15–28 | 7–10 (cyclic) | 25 | 33 |
| Net Charge | +3 to +6 | +2 to +7 | −2 to −4 | +5 | −1 (pH-dependent) |
| Secondary Structure | α-helical | α-helical/amphipathic | β-sheet/cyclic | α-helical | β-sheet/amyloid |
| Hydrophobicity | Moderate | High (C-terminal domain) | High (lipid tail) | Moderate | Low (amorphous aggregates) |
| Key Modifications | N/A | C-terminal truncation | Cyclic ester bond | N/A | pH-dependent aggregation |
Key Insights :
- Dermaseptin S4 Derivatives : Truncation of the C-terminal hydrophobic domain reduces hemolytic activity while retaining antimicrobial efficacy .
- Surfactin-like Lipopeptides : Cyclic structure and lipid tail enhance stability but limit activity to Gram-positive bacteria .
- Pleurocidin : Shorter length (25 residues) but 68% sequence similarity to dermaseptins; relies on helical amphipathicity for activity .
- Dermaseptin PD-3-7 : Unique pH-dependent amyloid formation, targeting insect cells but inactive against bacteria .
Mechanism of Action
| Compound | Mechanism | Selectivity |
|---|---|---|
| Dermaseptin III-like | Carpet model (membrane micellization) | Broad-spectrum |
| Dermaseptin S4 | Aggregation-dependent pore formation | High cytotoxicity |
| Surfactin-like | Membrane solubilization via lipid tail | Gram-positive bacteria |
| TAT-Dermaseptin Fusion | Enhanced cellular uptake + membrane disruption | Reduced hemolysis |
| PD-3-7 | pH-triggered amorphous aggregate cytotoxicity | Insect-specific |
Notable Findings :
- TAT Fusion : Fusion with cell-penetrating TAT peptide enhances antimicrobial activity by 4–8× while reducing hemolysis .
- Charge vs. Selectivity: Increasing positive charge in dermaseptin S4 derivatives improves potency but compromises selectivity, leading to non-specific cytotoxicity .
Activity Spectrum and Cytotoxicity
| Compound | Antimicrobial Activity | Cytotoxicity (RBCs) | Therapeutic Index |
|---|---|---|---|
| Dermaseptin III-like | Gram-negative, Gram-positive, fungi, viruses | Moderate | 15–20 |
| Dermaseptin S4 | Broad-spectrum | High | 5–8 |
| Surfactin-like | Gram-positive, Bacillus spp. | Low | >50 |
| TAT-Dermaseptin Fusion | Enhanced Gram-negative activity | Low | 30–40 |
| PD-3-7 | Insect cells only | None | N/A |
Critical Observations :
- Surfactin Selectivity : Low cytotoxicity due to its cyclic structure and anionic charge, but narrow activity spectrum .
Preparation Methods
Solid-Phase Peptide Synthesis (SPPS)
The primary and most widely used method for preparing Dermaseptin III-like peptides is solid-phase peptide synthesis (SPPS) , particularly employing the Fmoc (9-fluorenylmethyloxycarbonyl) chemistry strategy.
-
- The peptide chain is assembled stepwise on a solid resin support, typically a Rink Amide or Wang resin, which anchors the C-terminal amino acid.
- Each amino acid is coupled sequentially using Fmoc-protected amino acids, with the Fmoc group removed by treatment with 20% piperidine in dimethylformamide (DMF) to expose the amine for the next coupling.
- Side chain protecting groups such as t-butyl (t-Bu), allyl, or Boc are used to prevent undesired reactions during chain elongation.
- After chain assembly, the peptide is cleaved from the resin and side-chain protecting groups are removed using a cleavage cocktail, commonly trifluoroacetic acid (TFA) with scavengers like thioanisole, water, and ethyl methyl sulfide for 2–3 hours at room temperature.
Example : Dermaseptin-PD-1 and Dermaseptin-PD-2 peptides were chemically synthesized using solid-phase Fmoc chemistry, followed by purification and mass spectrometry confirmation.
Cyclic Peptides : For cyclic analogs of Dermaseptin fragments, a head-to-side chain cyclization strategy is applied post linear peptide synthesis. Cyclization reagents such as PyBOP, HOBt, and DIEA in N-methylpyrrolidone (NMP) are used to induce cyclization on-resin before cleavage.
Peptide Purification and Characterization
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard purification technique to isolate the crude synthetic peptides and remove impurities.
- Typical columns: C18 or C8 preparative columns.
- Elution gradients: Linear gradients from aqueous (water with 0.1% TFA) to organic solvent (acetonitrile with 0.1% TFA) over 25–135 minutes.
- Purity is assessed by analytical HPLC, aiming for >95% purity.
Amino Acid Analysis and Solid-Phase Sequencing are additional methods used to verify peptide composition and sequence.
Chemical Cleavage and Deprotection
The cleavage of peptides from resin typically uses TFA-based cocktails :
For cyclic peptides, specific protecting groups such as allyl and t-Bu esters are removed selectively using Pd(PPh3)4 in DCM-AcOH-MMP under nitrogen atmosphere before cyclization.
Advanced Formulation: Liposomal Encapsulation
To improve delivery and reduce toxicity, Dermaseptin III-like peptides can be encapsulated in liposomes:
- Preparation of Dermaseptin-PP Liposomes :
- Lipids such as soy phosphatidylcholine (SPC), cholesterol (CHO), and DSPE-PEG derivatives are dissolved in methylene chloride and dried to form a thin film.
- Hydration with aqueous Dermaseptin-PP solution followed by ultrasonic treatment produces liposomes.
- Sequential extrusion through polycarbonate membranes of decreasing pore sizes (0.4, 0.2, 0.1 μm) achieves uniform particle size.
- Encapsulation efficiency and drug loading are quantified by HPLC analysis of peptide content after acetonitrile extraction and centrifugation.
Summary Table of Preparation Methods
Research Findings on Preparation
- Synthetic Dermaseptin peptides prepared by Fmoc-SPPS exhibit high purity and correct molecular mass, confirmed by RP-HPLC and MALDI-TOF MS.
- Cyclization enhances peptide stability and membrane activity, achieved by on-resin cyclization strategies with careful protecting group management.
- Liposomal formulations improve peptide delivery and reduce hemolytic toxicity, with encapsulation efficiencies and drug loading quantified by HPLC.
- Secondary structure analyses (circular dichroism) show that Dermaseptin peptides adopt α-helical conformations in membrane-mimicking environments, crucial for their bioactivity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
